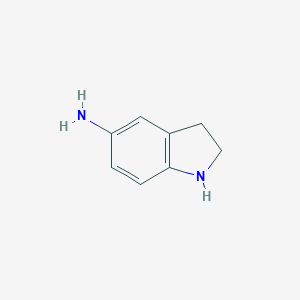

Indolin-5-amine

Overview

Description

Indolin-5-amine (CAS: 2759-14-0, dihydrochloride form) is a heterocyclic organic compound featuring a dihydroindole (indoline) backbone with an amine group at the 5-position. Its molecular formula is C₈H₁₀N₂·2HCl, with a molecular weight of 207.1 g/mol . Synthesized via deprotection of phthalimide and acetyl groups from precursors like 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione, it serves as a critical intermediate for disubstituted 1-(indolin-5-yl)methanamines . Structural confirmation is achieved through techniques such as ¹H/¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry . This compound derivatives are pivotal in drug discovery, particularly for antitumor, anti-inflammatory, and enzyme inhibitory applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indolin-5-amine can be synthesized through various methods, including:

Reduction from Indole: Indole can be reduced to indoline, followed by amination at the fifth position.

Intramolecular Diels–Alder Synthesis: This method involves the cyclization of appropriate precursors to form the indoline ring system.

Catalytic Synthesis: Catalysts such as palladium or iron can be used to facilitate the formation of indoline derivatives.

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes to ensure high yield and purity. The choice of catalysts and reaction conditions is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Indolin-5-amine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form indole derivatives.

Reduction: Reduction reactions can convert this compound to other amine derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the indoline ring.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or chromium trioxide.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Halogens, sulfonyl chlorides, or alkylating agents.

Major Products: The major products formed from these reactions include various substituted indoline and indole derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

Biological Activities

Indolin-5-amine derivatives exhibit several promising biological properties, making them suitable candidates for drug development.

Anticancer Properties:

this compound has been investigated for its potential as an anticancer agent. Studies have shown that modifications to the indoline structure can enhance its efficacy against various cancer cell lines. For instance, indoline derivatives have been reported to inhibit key molecular targets involved in cancer progression, such as histone deacetylases (HDACs) and specific kinases .

Antimicrobial and Antiviral Activities:

Research indicates that this compound compounds possess antimicrobial and antiviral properties. These compounds have demonstrated effectiveness against a range of pathogens, including bacteria and viruses, which positions them as potential therapeutic agents in infectious disease management .

Anti-inflammatory Effects:

Recent studies have highlighted the anti-inflammatory potential of this compound derivatives. For example, certain derivatives have been shown to inhibit pro-inflammatory mediators in cell lines, suggesting their utility in treating inflammatory diseases .

Medicinal Chemistry

This compound serves as a lead compound in drug discovery due to its versatile chemical structure.

Drug Design and Synthesis:

The compound is frequently utilized as a scaffold for synthesizing novel pharmaceutical agents. The ability to modify its structure allows researchers to optimize pharmacological properties, such as potency and selectivity. Various synthetic routes have been developed to produce functionalized indoline derivatives that target specific biological pathways .

Case Study: Development of Anticancer Agents

A notable case study involved the synthesis of a series of indoline derivatives aimed at enhancing anticancer activity. The study demonstrated that structural modifications could significantly improve the compounds' inhibitory effects on cancer cell proliferation while minimizing toxicity to normal cells .

Industrial Applications

Beyond medicinal uses, this compound finds applications in industrial settings.

Catalysis and Material Science:

this compound and its derivatives are explored for their roles as catalysts in organic reactions due to their unique reactivity profiles. They can facilitate various chemical transformations, making them valuable in synthetic organic chemistry .

Development of Specialty Chemicals:

The compound is also used in the formulation of specialty chemicals with unique properties, contributing to advancements in material science and engineering .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of indolin-5-amine involves its interaction with various molecular targets and pathways. The benzene ring of indoline can interact with amino acid residues of proteins through hydrophobic interactions, while the amine group can form hydrogen bonds with protein residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

(2,3-Dihydro-1H-indol-5-ylmethyl)amine

- Structure : Features a methylene bridge between the indoline core and the amine group.

- Synthesis : Produced via simultaneous deprotection of acetyl and phthalimide groups, yielding a dihydrochloride salt .

1-(4-Fluorophenethyl)indolin-5-amine

- Structure : Incorporates a fluorophenethyl substituent.

- Synthesis : Prepared via nucleophilic substitution, with purity confirmed by ¹H NMR .

Indolin-5-yl-cyclopropanamine Derivatives

- Structure : Cyclopropanamine moiety linked to the indoline core.

- Activity : Selective LSD1 inhibitors (e.g., compound 7e : IC₅₀ = 24.43 nM, >4000-fold selectivity over MAOs). These derivatives induce differentiation in AML cells and show oral bioavailability in vivo .

5-Substituted Indolin-2-one Derivatives

- Structure : Sulfonamide or halogenated aryl groups at the 5-position.

- Activity : Antitumor agents (e.g., 10e : EI-MS m/z 306, 80% yield) targeting tyrosine kinase pathways .

Aminoindane Analogues

2-Aminoindane

- Structure : Benzannulated cyclopropane with an amine group.

- Historical Use: Non-narcotic analgesic (Su-8629) with potent pain-relief properties .

- Contrast: Unlike this compound, aminoindanes lack the saturated indoline ring, reducing conformational flexibility but enhancing metabolic stability .

5-Iodo-2-aminoindan (5-IAI)

- Structure : Iodine substitution enhances lipophilicity.

- Activity : Psychoactive effects akin to MDMA, highlighting divergent applications compared to this compound’s therapeutic focus .

Table 1: Key Compounds Derived from this compound

Table 2: Aminoindane vs. This compound Derivatives

| Feature | This compound Derivatives | Aminoindane Derivatives |

|---|---|---|

| Core Structure | Saturated indoline ring | Benzannulated cyclopropane |

| Pharmacological Role | Enzyme inhibition, antitumor | Analgesic, psychoactive |

| Metabolic Stability | Moderate (flexible core) | High (rigid core) |

| Synthetic Accessibility | High (modular substitutions) | Moderate (limited substitution sites) |

Biological Activity

Indolin-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an anticancer agent and an inhibitor of key enzymes involved in inflammatory processes. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its indoline structure, which consists of a fused indole and a saturated five-membered ring. The molecular formula is CHN, with a molecular weight of approximately 134.18 g/mol. The amino group at the 5-position is crucial for its biological activity, influencing interactions with various biological targets.

Biological Activities

This compound exhibits several notable biological activities:

- Anticancer Properties : Research indicates that this compound and its derivatives can act as selective inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in cancer progression. By inhibiting LSD1, these compounds can potentially reverse epigenetic silencing of tumor suppressor genes, thereby exerting anticancer effects .

- Anti-inflammatory Effects : this compound has been identified as a dual inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). These enzymes are critical in the biosynthesis of inflammatory mediators. Compounds derived from this compound have shown promising results in reducing inflammation in vivo, particularly in models of peritonitis and asthma .

- Neuroprotective Potential : Some studies suggest that this compound may also exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its chemical structure. A detailed analysis reveals that modifications at specific positions on the indoline scaffold can enhance or diminish activity against various targets:

| Compound | Structure Type | Notable Activity | Distinct Features |

|---|---|---|---|

| This compound | Bicyclic compound | LSD1 inhibition | Amino group at position 5 |

| Compound 43 | Indoline derivative | 5-LOX inhibition | Bulky side chain enhances binding |

| Compound 73 | Modified indoline | Dual inhibition (5-LOX/sEH) | Potent anti-inflammatory effects |

This table illustrates how structural variations influence the pharmacological properties of indoline derivatives.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound derivatives effectively inhibit LSD1 in cancer cell lines, leading to reduced cell proliferation and increased apoptosis in tumor cells .

Case Study 2: Anti-inflammatory Mechanism

In vivo experiments using murine models showed that compound 73 (an indoline derivative) significantly reduced inflammation markers in zymosan-induced peritonitis and asthma models. The IC values for inhibiting 5-LOX and sEH were reported as 0.41 μM and 0.43 μM, respectively .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Indolin-5-amine derivatives, and what analytical techniques are critical for characterization?

Methodological Answer: this compound derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, 1-(4-fluorobenzyl)this compound can be functionalized using acyl chlorides (e.g., acetyl chloride or cyclohexanecarbonyl chloride) under anhydrous conditions to yield amide derivatives. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization using solvents like n-hexane/diethyl ether or ethyl acetate . Characterization requires 1H NMR , 13C NMR , and 19F NMR to confirm structural integrity and purity. High-resolution mass spectrometry (HR-MS) validates molecular weights. For reproducibility, ensure reaction parameters (temperature, solvent ratios) are meticulously documented .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: this compound and its derivatives require strict safety measures due to potential hazards:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respirators if aerosol formation is likely .

- Ventilation: Conduct reactions in a fume hood to avoid inhalation of vapors or dust.

- Storage: Keep containers tightly sealed in dry, ventilated areas away from ignition sources. Static discharge must be mitigated using grounded equipment .

- Spill Management: Absorb spills with sand or vermiculite, transfer to labeled containers, and dispose via approved hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing novel this compound analogs?

Methodological Answer: Contradictions in NMR or mass spectrometry data may arise from impurities, stereochemical variations, or instrument calibration errors. To address this:

- Cross-Validation: Compare data with established analogs (e.g., referenced in ) to identify outliers.

- Statistical Consistency: Calculate signal-to-noise ratios and integration values for NMR peaks to confirm reproducibility.

- Data Integration: Use a weight-of-evidence approach by compiling results from multiple techniques (e.g., HR-MS, elemental analysis) into a matrix to highlight consistencies and contextualize discrepancies .

- Peer Review: Share raw data with collaborators to identify potential misinterpretations .

Q. What statistical methods are recommended for assessing heterogeneity in meta-analyses of pharmacological studies involving this compound?

Methodological Answer: Heterogeneity in meta-analyses can be quantified using:

- I² Statistic: Measures the percentage of total variation across studies due to heterogeneity rather than chance. Values >50% indicate substantial heterogeneity .

- H Statistic: Derived from the χ² test, it evaluates whether observed differences exceed random variation.

- Subgroup Analysis: Stratify studies by variables (e.g., dosage, study design) to identify sources of heterogeneity.

- Random-Effects Models: Preferred over fixed-effect models when heterogeneity is high, as they account for between-study variance .

Q. How should researchers design experiments to optimize reaction yields for this compound derivatives?

Methodological Answer: Optimization requires systematic variation of parameters:

- Design of Experiments (DoE): Use factorial designs to test variables (e.g., solvent polarity, temperature, catalyst loading).

- Kinetic Studies: Monitor reaction progress via TLC or in-situ spectroscopy to identify rate-limiting steps.

- Solvent Screening: Polar aprotic solvents (e.g., DMF, DMSO) often enhance nucleophilic substitution efficiency.

- Scale-Up Considerations: Ensure reaction conditions (e.g., stirring efficiency, heating uniformity) are transferable to larger volumes .

Q. Data Reporting and Reproducibility

Q. What are the best practices for documenting experimental procedures to ensure reproducibility of this compound syntheses?

Methodological Answer:

- Detailed Protocols: Specify reagent grades (e.g., ≥99% purity), equipment models, and purification methods (e.g., column chromatography conditions).

- Supplementary Data: Include NMR spectra (with solvent peaks annotated), HR-MS chromatograms, and crystallography data in supporting information.

- Negative Results: Report failed attempts (e.g., side reactions under specific conditions) to guide future research .

Q. How can systematic reviews of this compound’s pharmacological properties avoid database bias?

Methodological Answer:

- Multi-Database Searches: Use PubMed, Web of Science, and Embase alongside specialized chemistry databases.

- Boolean Operators: Combine terms (e.g., "this compound" AND "kinase inhibition") with filters for study type (e.g., in vitro, clinical trials).

- Grey Literature: Include preprints and conference proceedings to capture unpublished data.

- Risk of Bias Tools: Apply Cochrane Collaboration criteria to assess study quality .

Q. Ethical and Analytical Considerations

Q. What strategies mitigate ethical concerns in computational modeling of this compound’s biological activity?

Methodological Answer:

- Transparency: Disclose all software parameters (e.g., docking algorithms, force fields) to enable independent validation.

- Bias Audits: Evaluate training datasets for diversity (e.g., inclusion of negative controls, structurally diverse compounds).

- Data Sharing: Deposit raw computational outputs in public repositories (e.g., Zenodo) to foster reproducibility .

Q. How should conflicting results in cytotoxicity assays for this compound derivatives be analyzed?

Methodological Answer:

- Dose-Response Curves: Compare IC₅₀ values across cell lines and assay types (e.g., MTT vs. ATP luminescence).

- Meta-Regression: Explore whether experimental variables (e.g., cell passage number, incubation time) explain discrepancies.

- Mechanistic Studies: Use transcriptomics or proteomics to identify off-target effects confounding cytotoxicity readings .

Properties

IUPAC Name |

2,3-dihydro-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSBIJRLKLHUIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101309309 | |

| Record name | 2,3-Dihydro-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15918-80-6 | |

| Record name | 2,3-Dihydro-1H-indol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15918-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.